molecular formula C12H19F3N2O4 B12282321 (3R, 5S)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

(3R, 5S)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12282321
M. Wt: 312.29 g/mol
InChI Key: QZFGWTPGUUQXAC-UHFFFAOYSA-N
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Description

(3R, 5S)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a hydroxy group, and a trifluoroacetylamino group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R, 5S)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Trifluoroacetylamino Group: This is usually done through acylation reactions using trifluoroacetic anhydride or similar reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The trifluoroacetylamino group can be reduced to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

(3R, 5S)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetylamino group can form strong hydrogen bonds, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3-Hydroxy Cotinine: Shares a similar piperidine ring structure but differs in functional groups.

    Vinyl Chloride: Similar in terms of industrial applications but has a different chemical structure.

    Pinacol Boronic Esters: Used in organic synthesis but have different reactivity and applications.

Uniqueness

(3R, 5S)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring, hydroxy group, and trifluoroacetylamino group. This combination provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H19F3N2O4

Molecular Weight

312.29 g/mol

IUPAC Name

tert-butyl 3-hydroxy-5-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C12H19F3N2O4/c1-11(2,3)21-10(20)17-5-7(4-8(18)6-17)16-9(19)12(13,14)15/h7-8,18H,4-6H2,1-3H3,(H,16,19)

InChI Key

QZFGWTPGUUQXAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)NC(=O)C(F)(F)F

Origin of Product

United States

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